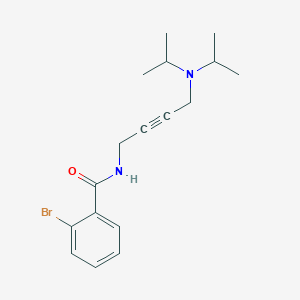

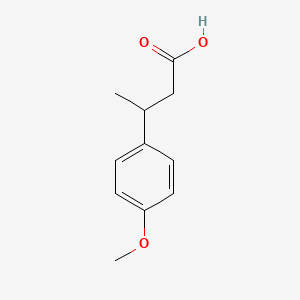

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as Br-EPhOCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Antitumor Activity

A study designed and synthesized analogues of S14161, including 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which exhibited potent antiproliferative activities against a panel of 12 tumor cell lines. BENC-511 was found to be more potent than S14161 in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting its potential as a more effective antitumor agent. It also displayed potent effects on inhibiting human umbilical vein epithelial cells (HUVEC) migration, indicating anti-angiogenesis activity (Yin et al., 2013).

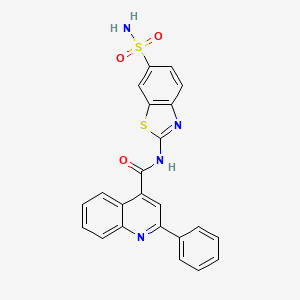

GPR35 Agonist

Another research identified 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. The compound demonstrated high affinity for the receptor in membrane preparations of Chinese hamster ovary cells recombinantly expressing human GPR35. This finding suggests the compound's potential in studying the physiological and pathological roles of GPR35 and its feasibility as a drug target (Thimm et al., 2013).

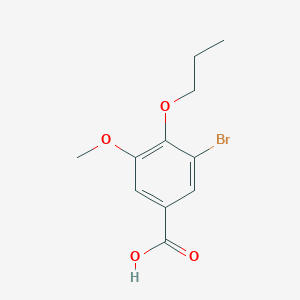

Overcoming Drug Resistance

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues, including a stable analogue designed to mitigate drug resistance, have shown promising results in leukemia cells. These compounds synergize with various cancer therapies, suggesting their importance in treating cancers with multiple drug resistance. The mechanism of action includes the induction of apoptosis, highlighting the potential of these compounds in selectively targeting drug-resistant cancer cells (Das et al., 2009).

Properties

IUPAC Name |

6-bromo-N-(2-ethoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-2-23-16-6-4-3-5-14(16)20-17(21)13-10-11-9-12(19)7-8-15(11)24-18(13)22/h3-10H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYLXFHFGBOASR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)

![N-(3-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2771790.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)

![1-Hydroxy-3-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-3,5-dimethylpyrazol yl)thiolan-1-one](/img/structure/B2771794.png)

![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)

![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)